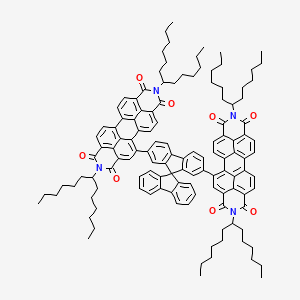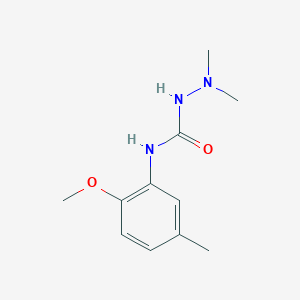
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.277 g/mol . This compound is part of the semicarbazide family, which is known for its diverse applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .
Industrial Production Methods
the one-pot synthesis approach mentioned above can be scaled up for industrial production, ensuring good yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-4-(2-ethyl-6-methylphenyl)semicarbazide
- 1,1-Dimethyl-4-(2-ethylphenyl)semicarbazide
- 4-(2-Methoxy-5-methylphenyl)-1-(2-phenylacetyl)semicarbazide
- 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide
Uniqueness
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6667-07-8 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-10(16-4)9(7-8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15) |
InChI Key |
QBLVWTLTXVFTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



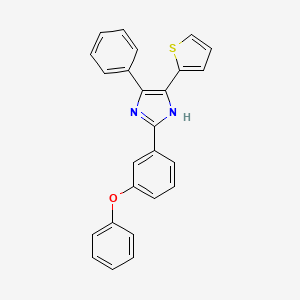


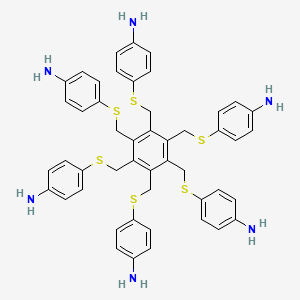
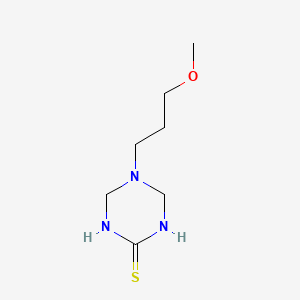
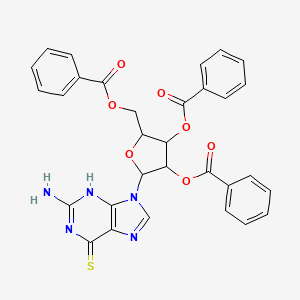
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
